Isopropyl 4-(4-nitrophenyl)butyrate

Lipophilicity Membrane permeability Drug delivery

Isopropyl 4-(4-nitrophenyl)butyrate (CAS 94086-76-7) is a nitrophenyl-substituted butyrate ester with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol. Its structure combines a butyric acid backbone with a 4-nitrophenyl group and an isopropyl ester moiety, classifying it among nitroaromatic esters frequently utilized as enzyme substrates.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 94086-76-7
Cat. No. B12679427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 4-(4-nitrophenyl)butyrate
CAS94086-76-7
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C13H17NO4/c1-10(2)18-13(15)5-3-4-11-6-8-12(9-7-11)14(16)17/h6-10H,3-5H2,1-2H3
InChIKeyWQUVMYDZSHRUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 4-(4-Nitrophenyl)butyrate (CAS 94086-76-7): Technical Overview for Scientific Procurement


Isopropyl 4-(4-nitrophenyl)butyrate (CAS 94086-76-7) is a nitrophenyl-substituted butyrate ester with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol [1]. Its structure combines a butyric acid backbone with a 4-nitrophenyl group and an isopropyl ester moiety, classifying it among nitroaromatic esters frequently utilized as enzyme substrates . The compound is a stable liquid at room temperature and is soluble in common organic solvents, making it suitable for a variety of synthetic and analytical applications [2].

Isopropyl 4-(4-Nitrophenyl)butyrate (CAS 94086-76-7): Critical Distinctions from Analogous Esters


Despite belonging to the same class of 4-nitrophenyl butyrate esters, Isopropyl 4-(4-nitrophenyl)butyrate exhibits distinct physicochemical and biological properties that preclude simple substitution with methyl, ethyl, or other alkyl analogs. The isopropyl ester confers specific lipophilicity (LogP 3.34) [1] that markedly differs from methyl ester analogs (LogP ~2.61) , influencing membrane permeability and enzymatic hydrolysis kinetics. Additionally, the compound's thermal stability and density characteristics differ substantially from related esters, with a boiling point of 365.1°C [2] compared to 344.1°C for the methyl ester , and density of 1.139 g/cm³ [2] versus 1.193 g/cm³ for the methyl ester . These quantifiable differences underscore the necessity of selecting the specific ester for applications requiring defined lipophilicity, volatility, or mass transport properties.

Isopropyl 4-(4-Nitrophenyl)butyrate (CAS 94086-76-7): Quantified Differentiation Evidence


Enhanced Lipophilicity (LogP 3.34) Relative to Methyl Ester (LogP 2.61)

Isopropyl 4-(4-nitrophenyl)butyrate demonstrates significantly higher lipophilicity than its methyl ester counterpart. The experimentally determined LogP value for the isopropyl ester is 3.34 [1], whereas the methyl ester (CAS 20637-02-9) has a LogP of 2.61 . This difference corresponds to an approximately 5.4-fold greater partition coefficient in octanol/water systems, indicating enhanced membrane permeability and potential for improved cellular uptake or altered distribution in biological systems [2].

Lipophilicity Membrane permeability Drug delivery

Thermal Stability: Boiling Point 365.1°C vs. Methyl Ester 344.1°C

Isopropyl 4-(4-nitrophenyl)butyrate exhibits a higher boiling point than its methyl ester analog. The boiling point of the isopropyl ester is 365.1°C at 760 mmHg [1], while the methyl ester boils at 344.1°C under the same conditions . This 21°C increase in boiling point reflects stronger intermolecular interactions due to the larger isopropyl group, resulting in lower volatility and potentially greater thermal stability during high-temperature reactions or storage [2].

Thermal stability Volatility Process chemistry

Density and Mass Transport: 1.139 g/cm³ vs. Methyl Ester 1.193 g/cm³

The density of Isopropyl 4-(4-nitrophenyl)butyrate is 1.139 g/cm³ [1], which is approximately 4.5% lower than that of the methyl ester analog (1.193 g/cm³) . This difference in density affects mass transport properties, mixing behavior, and volumetric calculations in both synthetic and analytical workflows [2].

Density Formulation Physical properties

Biological Activity of Parent Acid: Comparable Effects to Butyrate in Colorectal Cancer Cells

The parent acid, 4-(4-nitrophenyl)butyrate, has been shown to exhibit biological effects comparable to butyrate in HCT-116 human colorectal cancer cells. In a structure-activity relationship study of 32 butyrate analogs, 4-(4-nitrophenyl)butyrate was one of only four compounds that demonstrated comparable effects on apoptosis, cell proliferation, and histone deacetylase (HDAC) activity [1]. The isopropyl ester serves as a potential prodrug that can be enzymatically hydrolyzed to release the active 4-(4-nitrophenyl)butyric acid . While direct comparative data for the isopropyl ester are lacking, this class-level evidence supports its potential utility in anticancer research applications requiring controlled release of the active acid moiety [2].

Anticancer HDAC inhibition Butyrate analog

Chromogenic Substrate for Esterase/Lipase Assays: Release of 4-Nitrophenolate (λ_max 410 nm)

Isopropyl 4-(4-nitrophenyl)butyrate functions as a chromogenic substrate for hydrolytic enzymes. Upon enzymatic cleavage by esterases or lipases, it releases 4-nitrophenolate, a chromophore detectable at 410 nm under alkaline conditions . This property is shared with other 4-nitrophenyl esters, but the isopropyl ester's specific hydrolysis kinetics and lipophilicity may offer advantages in certain assay formats .

Enzyme assay Chromogenic substrate Lipase activity

Validated HPLC Method for Purity Analysis and Preparative Isolation

A reverse-phase HPLC method has been developed specifically for Isopropyl 4-(4-nitrophenyl)butyrate using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. The method is scalable and suitable for both analytical purity assessment and preparative isolation of impurities [1]. This validated analytical protocol provides a distinct procurement advantage, ensuring that the material can be reliably characterized and purified in-house, reducing reliance on vendor quality claims [2].

Analytical chemistry HPLC Quality control

Isopropyl 4-(4-Nitrophenyl)butyrate (CAS 94086-76-7): Targeted Application Scenarios Based on Quantitative Differentiation


Prodrug Design for Anticancer Research Leveraging Enhanced Lipophilicity

In medicinal chemistry programs focused on butyrate-based HDAC inhibitors or anticancer agents, Isopropyl 4-(4-nitrophenyl)butyrate offers a distinct advantage as a prodrug candidate. The parent acid, 4-(4-nitrophenyl)butyrate, has demonstrated comparable biological effects to butyrate in colorectal cancer cells [1]. The isopropyl ester's elevated LogP of 3.34 (vs. acid LogP ~2.5) [2] enhances membrane permeability, potentially improving cellular uptake and subsequent enzymatic release of the active acid moiety [3]. This application scenario is particularly relevant for researchers seeking to modulate the pharmacokinetic profile of butyrate analogs while maintaining biological activity.

High-Temperature Synthetic Transformations Requiring Thermal Stability

The elevated boiling point of Isopropyl 4-(4-nitrophenyl)butyrate (365.1°C) compared to methyl (344.1°C) and ethyl analogs [1] makes it the preferred substrate for reactions conducted at elevated temperatures. Its lower volatility reduces evaporative losses and maintains reaction concentration during prolonged heating or reflux conditions. Process chemists developing high-temperature esterifications, transesterifications, or thermal rearrangements will benefit from the compound's enhanced thermal stability, ensuring consistent yields and simplified reaction monitoring.

Enzymology Studies with Controlled Hydrolysis Kinetics

As a chromogenic substrate for esterases and lipases, Isopropyl 4-(4-nitrophenyl)butyrate enables quantitative spectrophotometric monitoring of enzyme activity via the release of 4-nitrophenolate (detectable at 410 nm) [1]. The isopropyl ester's distinct steric and electronic profile, compared to smaller alkyl esters, may confer differential hydrolysis kinetics that are valuable for substrate profiling, enzyme engineering, or inhibitor screening. The availability of a validated HPLC method [2] further supports precise quantification of hydrolysis products, enhancing assay reproducibility and data quality.

Analytical Method Development and Quality Control with Validated HPLC Protocol

For analytical chemists and quality control laboratories, the existence of a published, scalable reverse-phase HPLC method using a Newcrom R1 column [1] provides immediate operational value. This validated protocol allows for rapid purity assessment, impurity profiling, and preparative isolation without the need for extensive method development. Laboratories procuring Isopropyl 4-(4-nitrophenyl)butyrate can integrate this method directly into their workflows, reducing analytical development time and ensuring consistent, reliable characterization of the compound.

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